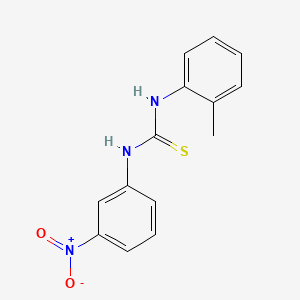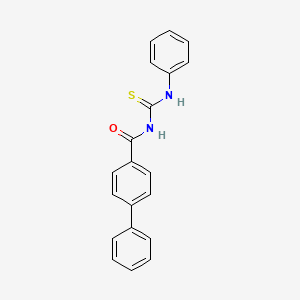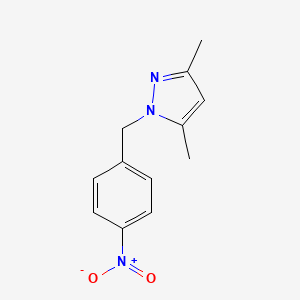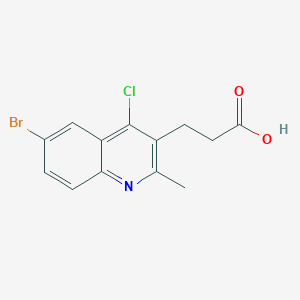
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It has been extensively studied for its potential applications in various fields of research, including neurobiology, cardiovascular disease, and cancer.
Mecanismo De Acción
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 selectively inhibits PDE4, a subtype of PDE that is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and downstream signaling pathways. This leads to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have a variety of effects on different systems in the body. It has been shown to enhance cognitive function, reduce inflammation, and improve cardiovascular function. In addition, it has been shown to have potential anti-cancer effects by inhibiting tumor growth and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 is its selectivity for PDE4, which allows for more precise investigation of the role of PDE inhibitors in various biological processes. However, one limitation is that it can have off-target effects on other PDE subtypes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724. One area of interest is the role of PDE inhibitors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the use of this compound 20-1724 as a therapeutic agent in cardiovascular disease and cancer. Additionally, further investigation into the off-target effects of this compound 20-1724 on other PDE subtypes could lead to the development of more selective PDE inhibitors.
Métodos De Síntesis
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 can be synthesized using a multi-step process involving the reaction of 2-amino-6-chloropurine with methyl iodide, followed by the reaction with 2-naphthol and subsequent purification steps. The synthesis process has been well-established and can be easily reproduced in a laboratory setting.
Aplicaciones Científicas De Investigación
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been widely used as a research tool to investigate the role of PDE inhibitors in various biological processes. It has been shown to have potential therapeutic applications in several diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1,3,7-trimethyl-8-naphthalen-2-yloxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-20-14-15(21(2)18(24)22(3)16(14)23)19-17(20)25-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMNROGQMNFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC4=CC=CC=C4C=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)



![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)


![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)
![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)